Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt
Description
The compound Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt is a synthetic quaternary ammonium salt featuring a phosphocholine-like structure. Key structural elements include:
- A quaternary ammonium group (N,N,N-trimethyl) providing cationic character.
- A phosphodiester linkage connecting the ammonium group to a hydrophobic tail.
- An 18-carbon octadecyl chain substituted with a 4-(iodo-131I)phenyl group, introducing radioisotope iodine-131.
The long alkyl chain enhances lipid solubility, facilitating membrane integration or lipid-based targeting .
Properties
CAS No. |
873438-88-1 |
|---|---|
Molecular Formula |
C29H53INO4P |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
18-(4-(131I)iodanylphenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3/i30+4 |
InChI Key |
ZOAIEFWMQLYMTF-YRKXUXMHSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[131I] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |
Appearance |
Solid powder |
Other CAS No. |
873438-88-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
131I-NM-404; CLR-131; I-131-CLR-1404; I-131CLR1404; CLR 131; I 131 CLR 1404; I 131CLR1404; CLR131; I131CLR1404; I131CLR1404; CLR1404; CLR-1404; CLR 1404 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Iopofosine I-131 involves the conjugation of a phospholipid ether with iodine-131. The process typically includes the following steps:
Chemical Reactions Analysis
Iopofosine I-131 primarily undergoes the following types of reactions:
Substitution Reactions: The introduction of iodine-131 into the phospholipid ether involves substitution reactions, where iodine atoms replace other functional groups in the molecule.
Oxidation and Reduction: These reactions are crucial in the preparation and stabilization of the compound, ensuring that the iodine-131 remains securely attached to the phospholipid ether.
Scientific Research Applications
Iopofosine I-131 has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:
Cancer Treatment: It is used in targeted radiotherapy for various types of cancer, including multiple myeloma and Waldenström macroglobulinemia. .
Clinical Trials: Iopofosine I-131 is currently being evaluated in several clinical trials to determine its efficacy and safety in treating different types of cancer.
Mechanism of Action
The mechanism of action of Iopofosine I-131 involves its selective uptake by cancer cells, facilitated by the phospholipid ether component. Once inside the cancer cells, the iodine-131 delivers targeted radiotherapy, causing DNA damage and cell death. This targeted approach helps to minimize the impact on healthy cells, reducing the side effects commonly associated with traditional radiotherapy .
Comparison with Similar Compounds
Miltefosine and Alkylphosphocholine Analogs
Miltefosine () shares the phosphocholine core but has a hexadecyl chain (C16) without aromatic or radioactive substituents. Key differences:
SAR Insight : Chain length and substituents critically affect biodistribution. Miltefosine’s shorter chain improves aqueous solubility, while the target compound’s iodophenyl group enables radioactive tracking .
Sphingomyelin Derivatives ()
N-Stearoylsphingomyelin () and Sphingosylphosphorylcholine (SPC) () are natural phospholipids. Comparisons:
| Property | Target Compound | N-Stearoylsphingomyelin | SPC |
|---|---|---|---|
| Backbone | Synthetic quaternary ammonium | Sphingosine (natural amino alcohol) | Sphingosine with phosphorylcholine |
| Alkyl Chain | C18 with iodophenyl | Stearoyl (C18) | Variable (C18 in SPC) |
| Function | Radiopharmaceutical potential | Cell membrane structural component | Signaling molecule in apoptosis |
Key Difference : Synthetic quaternary ammonium salts like the target compound exhibit enhanced metabolic stability compared to natural sphingomyelins, which are rapidly hydrolyzed by sphingomyelinases .
Alkyl Chain Variants ()
Compounds with modified alkyl chains highlight the impact of chain length and branching:
- C26H52NO8P (): Contains palmitoyl (C16) and azelaoyl (C9 dicarboxylic acid) chains. The carboxylic acid groups enhance solubility but reduce membrane permeability compared to the target compound’s non-polar tail .
- C42H84NO8P (): Features docosyl (C22) and dodecyl (C12) chains.
- C42H84NO8P (): Branched butyl-octadecyl chains introduce steric hindrance, which may hinder target engagement compared to the linear chain in the iodinated compound .
Quaternary Ammonium Salts with Aromatic Substitutions ()
Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-, N-oxide () shares an aromatic phenoxy group but lacks the phosphocholine moiety. Differences include:
The target compound’s permanent charge enhances cellular uptake, whereas the zwitterionic nature of ’s compound may limit membrane penetration .
Data Tables
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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